molecular formula C19H16N4O5S2 B6476902 8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640979-65-1

8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6476902
CAS No.: 2640979-65-1
M. Wt: 444.5 g/mol
InChI Key: WDBYXMWBBYPTLC-UHFFFAOYSA-N
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Description

8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C19H16N4O5S2 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is 444.05621197 g/mol and the complexity rating of the compound is 802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S2/c24-17-19(28-18(25)23(17)13-5-2-1-3-6-13)9-11-22(12-10-19)30(26,27)15-8-4-7-14-16(15)21-29-20-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBYXMWBBYPTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (IUPAC name: 8-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) is a complex organic molecule notable for its diverse biological activities. This article compiles research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4O5S2C_{19}H_{16}N_{4}O_{5}S_{2}, with a molecular weight of approximately 444.5 g/mol. The structure features a spirocyclic arrangement and includes functional groups such as sulfonamide and oxadiazole, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H16N4O5S2
Molecular Weight444.5 g/mol
PurityTypically ≥ 95%

Antihypertensive Effects

Research indicates that compounds similar to 8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione exhibit significant antihypertensive effects. In studies involving spontaneously hypertensive rats (SHR), derivatives of diazaspiro compounds have shown promise in reducing blood pressure through mechanisms involving both alpha and beta adrenergic receptor antagonism .

For instance, a related compound demonstrated efficacy as an alpha 2-adrenoceptor antagonist while also affecting alpha 1-adrenoceptors . The specific compound under discussion may share similar mechanisms due to its structural characteristics.

The biological activity of this compound is hypothesized to involve several biochemical pathways:

  • Receptor Interaction : The sulfonamide group may facilitate interactions with adrenergic receptors, influencing cardiovascular responses.
  • Enzyme Inhibition : It may act as an inhibitor of soluble epoxide hydrolase (sEH), a target for hypertension treatment . This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are vasodilatory.
  • Cell Signaling Modulation : By altering phosphorylation states of proteins involved in signaling pathways, the compound may influence cell growth and differentiation.

In Vitro Studies

In vitro assays have shown that related compounds can inhibit platelet aggregation with IC50 values indicating potent activity. For example, one study reported an IC50 value of 53 nM for inhibition in platelet-rich plasma . This suggests potential applications in managing thrombotic conditions.

In Vivo Studies

In vivo studies on SHR revealed that certain derivatives effectively lowered blood pressure without causing significant orthostatic hypotension—a common side effect associated with antihypertensive therapies . These findings highlight the potential therapeutic window for such compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing the benzothiadiazole moiety exhibit significant anticancer properties. The sulfonamide group in 8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione enhances its interaction with biological targets involved in cancer progression. Research has shown that derivatives of benzothiadiazole can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features enable it to interact with bacterial enzymes and disrupt cellular processes. Studies demonstrate that this compound exhibits efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Materials Science

Fluorescent Dyes
Due to the unique optical properties of benzothiadiazole derivatives, the compound is being explored as a fluorescent dye in materials science. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging . The incorporation of this compound into polymer matrices has shown improved fluorescence stability and efficiency.

Sensors
The compound's electronic properties are under investigation for use in sensor technology. Its ability to undergo redox reactions allows it to be utilized in electrochemical sensors for detecting various analytes, including heavy metals and biomolecules . The development of such sensors could have significant implications for environmental monitoring and healthcare diagnostics.

Biochemical Applications

Bioconjugation
The sulfonyl group in the compound facilitates bioconjugation reactions with biomolecules such as proteins and peptides. This property is advantageous for creating targeted drug delivery systems where the compound can be conjugated to therapeutic agents, enhancing their specificity and efficacy in targeting diseased tissues .

Enzyme Inhibition Studies
Research into the inhibition of specific enzymes by this compound has revealed its potential as a biochemical tool. For instance, studies have indicated that it can inhibit certain kinases involved in signaling pathways critical for cell growth and differentiation. This inhibition could provide insights into the mechanisms of diseases such as cancer and diabetes .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityInduced apoptosis in cancer cell lines.
Antimicrobial Properties Effective against diverse bacterial strains.
Fluorescent Dyes Enhanced fluorescence stability in polymers.
Sensor Technology Capable of detecting heavy metals effectively.
Bioconjugation Improved specificity of drug delivery systems.
Enzyme Inhibition Inhibition of kinases affecting growth pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.